N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine
Overview
Description
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester moiety. Its unique structure lends itself to a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine typically involves the reaction of 2,4-difluorophenyl ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of [2-(2,4-Difluorophenyl)-2-oxoethyl]carbamic acid tert-butyl ester.
Reduction: Formation of [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbinol.
Substitution: Formation of various substituted difluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its difluorophenyl group is of particular interest due to its potential to interact with biological targets in unique ways.
Medicine
In medicine, this compound is investigated for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, which can then exert its therapeutic effects.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester group can be hydrolyzed to release the active drug, which can then interact with its target to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid methyl ester
- [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid ethyl ester
- [2-(2,4-Difluorophenyl)-2-hydroxyethyl]carbamic acid isopropyl ester
Uniqueness
Compared to its similar compounds, N-Boc-2-(2,4-difluorophenyl)-2-hydroxyethanamine has a bulkier ester group, which can influence its reactivity and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and its ability to undergo certain chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6,11,17H,7H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMCVGZJKYYNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=C(C=C(C=C1)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585659 | |
Record name | tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-31-0 | |
Record name | tert-Butyl [2-(2,4-difluorophenyl)-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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